Azepane-1-carboximidamide hydrochloride

Description

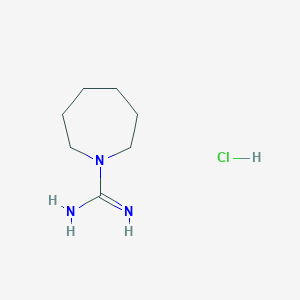

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.ClH/c8-7(9)10-5-3-1-2-4-6-10;/h1-6H2,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUVTJXLIHWQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azepane 1 Carboximidamide Hydrochloride and Its Derivatives

General Strategies for Azepane Ring Construction

The azepane ring is a key structural motif found in numerous natural products and bioactive molecules. nih.gov Consequently, a variety of synthetic strategies have been developed to construct this seven-membered heterocyclic system. These methods range from ring expansion and rearrangement reactions to cyclization and metathesis approaches.

Ring-closing metathesis (RCM) has become a powerful and widely used transformation in organic chemistry for synthesizing unsaturated rings, including the azepane core. This reaction utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular metathesis of a diene precursor, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5- to 30-membered cycles.

The synthesis of the azepane ring in the cathepsin K inhibitor SB-462795 is a notable large-scale application of RCM. nih.gov Similarly, the natural product Balanol, a potent protein kinase C (PKC) inhibitor, features an azepane ring that has been successfully synthesized using a ruthenium indenylidene complex as the precatalyst, achieving the seven-membered ring in 87% yield. The synthesis of another complex alkaloid, manzamine A, also employs RCM to construct a 13-membered ring and an 8-membered ring within its polycyclic structure. rsc.org The effectiveness of RCM is often dependent on the choice of catalyst and reaction conditions, which must be optimized to manage potential side reactions like alkene isomerization. nih.gov

Table 1: Examples of Catalysts and Conditions in Ring-Closing Metathesis for Azepane and Related Structures

| Catalyst Type | Common Examples | Substrate Type | Key Application | Reference |

|---|---|---|---|---|

| Ruthenium-based | Grubbs' Catalysts (1st & 2nd Gen), Hoveyda-Grubbs Catalysts, Ruthenium Indenylidene Complexes | Acyclic Dienes | Synthesis of Azepane Core | nih.govrsc.org |

| Molybdenum-based | Schrock Catalyst | Acyclic Dienes | General Olefin Metathesis | rsc.org |

The stereoselective synthesis of azepanes can be achieved through the hydrogenation of precursor molecules. One notable strategy involves an intramolecular reductive amination (RA) process. This method has been applied to the synthesis of heavily hydroxylated azepane iminosugars. The process begins with a precursor that, under hydrogenolytic conditions (e.g., using a palladium catalyst), undergoes debenzylation and a domino reaction sequence. This sequence involves the formation of a hemiacetal, which is in equilibrium with its aldehyde tautomer. A subsequent intramolecular nucleophilic attack by an amine group leads to cyclization into a seven-membered ring. This cyclic intermediate can then be hydrogenated to yield the final azepane product.

The control of stereochemistry during the formation of the azepane ring is crucial, particularly in the synthesis of complex molecules with multiple chiral centers. In the context of the intramolecular reductive amination described above, the stereochemical outcome can be influenced by the reaction conditions and the substrate itself. For instance, the hydrogenation of certain amine precursors has been shown to afford the desired azepane as a single compound in good yield (80%), demonstrating high stereocontrol. mdpi.com The strategic installation of the C–N bond with complete regio- and stereocontrol is a key advantage of methods like the osmium-catalyzed tethered aminohydroxylation, which can be used to create the acyclic precursor for the final reductive amination step. mdpi.com This highlights how stereochemistry can be set in an early step and carried through the cyclization and hydrogenation sequence to afford a stereochemically pure azepane derivative. mdpi.com

The Beckmann rearrangement is a classic and industrially significant reaction that converts an oxime into an amide. nih.gov When applied to a cyclic ketoxime, the reaction yields a lactam, which is a cyclic amide. This protocol is a cornerstone for producing lactam intermediates that can be subsequently reduced to form cyclic amines like azepane. The most prominent example of this is the industrial synthesis of ε-caprolactam, the monomer used to produce Nylon 6. researchgate.net This process starts with the conversion of cyclohexanone (B45756) to cyclohexanone oxime, which then undergoes the Beckmann rearrangement in the presence of an acid catalyst to expand the ring and form the seven-membered ε-caprolactam. nih.govresearchgate.net This lactam is a direct precursor to the azepane ring.

The rearrangement is typically catalyzed by strong acids, but a variety of reagents can promote the transformation. researchgate.net The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the oxime nitrogen migrating to form the new C-N bond. nih.govresearchgate.net

Table 2: Reagents Used to Promote Beckmann Rearrangement

| Catalyst/Reagent Class | Specific Examples | Reference |

|---|---|---|

| Brønsted Acids | Sulfuric acid, Polyphosphoric acid, Acetic acid/HCl | researchgate.net |

| Chlorinating Agents | Thionyl chloride, Phosphorus pentachloride, Tosyl chloride | researchgate.net |

| Other Reagents | Cyanuric chloride / Zinc chloride | researchgate.net |

Direct cyclization reactions represent a fundamental approach to constructing the azepane ring. Due to the kinetic challenges of forming seven-membered rings, significant research has focused on developing efficient catalytic methods. nih.gov

One effective strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. nih.gov This method allows for the selective preparation of functionalized azepine derivatives in a single efficient step.

Another powerful method is the aza-Prins cyclization. A recently developed methodology utilizes a silyl (B83357) aza-Prins cyclization mediated by sustainable iron(III) salts. This reaction combines the aza-Prins cyclization with a Peterson-type elimination in a single step to form a C-N bond, a C-C bond, and an endocyclic double bond, yielding substituted tetrahydroazepines under mild conditions. nih.gov Classical methods for azepine synthesis also include Brønsted or Lewis acid-mediated cyclizations and atom-transfer radical cyclizations. nih.gov

Stereoselective Hydrogenation of Aromatic Precursors to Fused Azepanes

Formation of the Carboximidamide Moiety

Once the azepane ring is constructed, the final step is the formation of the carboximidamide group at the nitrogen atom, a process known as guanylation. Azepane is a cyclic secondary amine, and its nitrogen atom can act as a nucleophile to react with various guanylating agents. wikipedia.org

A common and direct method for the guanylation of amines involves the use of cyanamide (B42294) as the electrophilic reagent. The reaction of an amine with cyanamide can be catalyzed by scandium(III) triflate under mild conditions, even in water, which is advantageous for substrates with limited solubility in organic solvents. organic-chemistry.org Another approach involves the reaction of the amine with carbodiimides (RN=C=NR). This method is highly atom-economical and can be catalyzed by various compounds, including simple lanthanide amides and commercially available products like diethylzinc (B1219324) (ZnEt2). acs.orgacs.orgresearchgate.net These catalysts activate the amine, facilitating its addition across the C=N double bond of the carbodiimide (B86325) to form the N,N',N''-trisubstituted guanidine (B92328) core. nih.govacs.org

Following the guanylation reaction to form Azepane-1-carboximidamide, treatment with hydrochloric acid (HCl) provides the corresponding hydrochloride salt.

Guanylation of Amine Precursors

The most direct approach to the synthesis of Azepane-1-carboximidamide hydrochloride involves the guanylation of the parent amine, azepane. This transformation can be accomplished using a variety of guanylating reagents, each with its own advantages and limitations regarding reaction conditions, substrate scope, and selectivity.

1H-Pyrazole-1-carboximidamide hydrochloride has emerged as a reliable and effective reagent for the guanylation of primary and secondary amines. The reaction proceeds via the transfer of the amidino group from the pyrazole (B372694) to the amine, forming the desired guanidine derivative. The pyrazole leaving group is advantageous due to its stability and the relatively mild conditions required for the reaction.

The synthesis of this compound using this reagent would involve the direct reaction of azepane with 1H-Pyrazole-1-carboximidamide hydrochloride. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be facilitated by the presence of a base to neutralize the hydrochloride salt formed.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| Azepane | 1H-Pyrazole-1-carboximidamide hydrochloride | This compound | Inert solvent, optional base |

While specific yields for the guanylation of azepane using this method are not extensively reported in publicly available literature, the general effectiveness of 1H-Pyrazole-1-carboximidamide hydrochloride with other cyclic amines suggests that this is a viable and efficient route.

Aminoguanidine (B1677879) hydrochloride is a versatile building block for the synthesis of various heterocyclic compounds and, notably, for the preparation of guanidinyl hydrazones. These analogues are of interest due to their potential biological activities. The synthesis involves the condensation of aminoguanidine hydrochloride with an appropriate aldehyde or ketone derivative of azepane.

For instance, an azepane derivative bearing a formyl group (azepane-1-carbaldehyde) or a keto group at a specific position on the ring could be reacted with aminoguanidine hydrochloride. This reaction typically proceeds under mildly acidic or neutral conditions in a protic solvent like ethanol, leading to the formation of the corresponding hydrazone. The resulting molecule incorporates the guanidinium (B1211019) moiety as part of the hydrazone linkage. A series of aminoguanidine hydrazone derivatives have been synthesized and studied for their biological applications. researchgate.net

| Azepane Precursor | Reagent | Product Type |

| Azepane-carbaldehyde | Aminoguanidine hydrochloride | Azepane-carboximidoyl hydrazone |

| Azepane-ketone | Aminoguanidine hydrochloride | Azepane-carboximidoyl hydrazone |

For a cyclic secondary amine like azepane, steric hindrance around the nitrogen atom can affect the rate of the guanylation reaction. Highly substituted guanylating reagents may exhibit lower reactivity towards the sterically encumbered azepane nitrogen.

Furthermore, the basicity of the amine and the reaction conditions can influence the outcome. In some cases, side reactions such as the formation of undesired bis-guanidinylated products or the reaction of the guanylating agent with other functional groups present in the substrate can occur. Careful optimization of the reaction parameters, including solvent, temperature, and stoichiometry of the reactants, is often necessary to achieve high yields and selectivity for the desired monosubstituted guanidine product. The use of milder guanylating agents, such as those based on pyrazole, can often mitigate some of these issues.

Tandem Addition-Guanylation Strategies (e.g., from Isothiocyanates)

An alternative and powerful approach to the synthesis of guanidines involves the use of isothiocyanates as precursors. This strategy can be designed as a one-pot, two-step process that proceeds through a thiourea (B124793) intermediate.

In the first step, the amine (azepane) reacts with an isothiocyanate to form the corresponding N-azepanylthiourea. This addition reaction is generally efficient and proceeds under mild conditions. In the second step, the thiourea is activated for guanylation. This can be achieved through desulfurization using a variety of reagents, such as heavy metal oxides (e.g., mercury(II) oxide or lead(II) oxide) or carbodiimides, in the presence of another amine. organic-chemistry.orgorganic-chemistry.org This second amine displaces the activated sulfur-containing group to form the final guanidine.

If the second amine is ammonia (B1221849) or an ammonium (B1175870) salt, the parent this compound can be synthesized. Alternatively, using a primary or secondary amine in the second step allows for the synthesis of N-substituted azepane-1-carboximidamide derivatives. This approach offers a high degree of flexibility for introducing diversity into the final guanidine product. organic-chemistry.org

| Step | Reactants | Intermediate/Product |

| 1. Addition | Azepane + Isothiocyanate | N-Azepanylthiourea |

| 2. Guanylation | N-Azepanylthiourea + Amine + Desulfurizing agent | Azepane-1-carboximidamide derivative |

This method, while not a true tandem reaction in the strictest sense of a single uninterrupted reaction cascade, can often be performed in a single reaction vessel, making it an attractive and versatile synthetic strategy.

Targeted Synthesis of this compound Analogues

The azepane scaffold is a privileged structure in medicinal chemistry, and its incorporation into drug candidates is often associated with favorable pharmacokinetic properties. nih.gov The targeted synthesis of analogues of this compound focuses on introducing a variety of functional groups onto the azepane ring to explore structure-activity relationships and optimize biological activity.

The diversification of the this compound structure can be achieved through several synthetic approaches. One common strategy is to start with a pre-functionalized azepane derivative and then perform the guanylation step. A wide range of substituted azepanes are commercially available or can be synthesized through established methods, such as ring-closing metathesis, Beckmann rearrangement, or the functionalization of existing azepane rings. orientjchem.org

For example, azepane derivatives with alkyl, aryl, hydroxyl, or carboxyl groups at various positions on the ring can be used as starting materials. Guanylation of these substituted azepanes would then lead to a library of analogues with diverse functionalities.

Another approach involves the post-synthetic modification of a pre-formed this compound derivative. This strategy is contingent on the presence of a suitable functional handle on the azepane ring that can be chemically manipulated without interfering with the guanidinium group. For instance, an azepane ring containing a protected hydroxyl or amino group could be deprotected after the guanylation step and then further derivatized.

Preparation of Complex Azepane-Guanidinium Hybrid Structures

The creation of complex molecular architectures that incorporate both the azepane and guanidinium moieties is a field of growing interest. These hybrid structures can be designed to explore specific chemical spaces and may exhibit unique properties. The synthesis of such complex molecules often involves multi-step sequences where the guanidinyl group is introduced onto a pre-functionalized azepane scaffold.

One common approach involves the reaction of a suitable azepane-derived amine with a guanylating agent. The choice of guanylating agent is critical and can influence the reaction conditions and the nature of the final product. For instance, the use of protected guanylating reagents can be advantageous in multi-step syntheses to avoid unwanted side reactions. rsc.org The reaction of guanidinium salts with aldehydes can also lead to the formation of complex heterocyclic systems. nih.gov

The construction of these hybrid structures can also be achieved through cyclocondensation reactions. For example, 2-amino-1,4-dihydropyrimidines, which contain a guanidine-like moiety, can react with bis-electrophiles to produce novel fused heterocyclic systems. nih.gov This strategy could potentially be adapted to azepane-containing starting materials to generate intricate hybrid molecules. The table below summarizes some general approaches to forming complex guanidine-containing structures.

| Starting Material | Reagent | Product Type | Reference |

| Amine | Guanylating Agent | Substituted Guanidine | rsc.org |

| Guanidinium Salt | Aldehyde | Heterocyclic System | nih.gov |

| 2-Amino-1,4-dihydropyrimidine | Bis-electrophile | Fused Heterocycle | nih.gov |

These methodologies provide a foundation for the development of synthetic routes to novel and complex azepane-guanidinium hybrid structures.

Synthetic Sequences and Overall Yield Optimization

In the context of related azepane-containing derivatives, structure-activity relationship (SAR) studies have driven the optimization of synthetic routes to enhance biological potency, which often correlates with improvements in synthetic efficiency. nih.gov For instance, the modification of substituents on the azepane ring can be explored to improve both the desired properties of the molecule and the efficiency of the synthetic sequence. nih.govresearchgate.net

A key step in the synthesis of this compound is the guanylation of azepane. The choice of guanylating reagent and reaction conditions can significantly impact the yield. For example, the use of specific activating reagents for di-Boc-thiourea can provide an alternative to traditional methods, potentially improving yield and reducing environmental impact. organic-chemistry.org The table below illustrates a hypothetical multi-step synthesis and highlights potential areas for optimization.

| Step | Transformation | Key Optimization Parameters |

| 1 | Azepane functionalization | Protecting group strategy, reaction solvent and temperature |

| 2 | Introduction of the guanidinyl moiety | Choice of guanylating agent, catalyst, reaction time |

| 3 | Deprotection and salt formation | Deprotection conditions, acid for salt formation |

Advanced Synthetic Techniques and Catalysis in Azepane-1-carboximidamide Synthesis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of this compound, leading to more efficient, selective, and sustainable processes.

Metal-Catalyzed Coupling Reactions and Their Application

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions can be applied to the synthesis of functionalized azepanes and the introduction of the guanidine moiety. For example, palladium-catalyzed reactions are widely used for C-N bond formation, which is a key step in many guanidine syntheses. nih.gov

The catalytic guanylation of amines with carbodiimides is a direct and atom-economical route to substituted guanidines. acs.org Various metal complexes, including those of the rare-earth metals, have been shown to catalyze this reaction efficiently. acs.org The application of such catalytic systems to the reaction of azepane with a suitable carbodiimide could provide a direct and high-yielding route to the desired product.

Copper-catalyzed reactions have also been employed in the synthesis of guanidines. For instance, a copper-catalyzed three-component reaction of cyanamides, arylboronic acids, and amines can produce trisubstituted N-aryl guanidines. organic-chemistry.org While not directly applicable to the synthesis of the unsubstituted title compound, this methodology highlights the potential of copper catalysis in guanidine chemistry. The table below summarizes some metal-catalyzed reactions relevant to guanidine synthesis.

| Metal Catalyst | Reaction Type | Application | Reference |

| Palladium | Cross-coupling | C-N bond formation | nih.gov |

| Rare-earth metals | Hydroamination | Catalytic guanylation of amines with carbodiimides | acs.org |

| Copper | Three-component reaction | Synthesis of trisubstituted N-aryl guanidines | organic-chemistry.org |

The use of guanidine-type ligands in transition metal catalysis is also an area of active research, with applications in various chemical transformations. researchgate.netrsc.org

Electrochemical Synthesis Methods for Guanidines

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. rsc.org In the context of guanidine synthesis, an electrochemical approach for the preparation of guanidines from isothiocyanates and amines has been developed. rsc.org This one-pot reaction proceeds in aqueous media using an undivided cell with NaI as both the electrolyte and mediator. rsc.org The process involves the in situ generation of a thiourea intermediate followed by electrolytic guanylation. rsc.org This method has been shown to be effective for a range of substrates, affording guanidines in fair to excellent yields. rsc.org

The application of this electrochemical method to the synthesis of this compound would involve the reaction of azepane with an appropriate isothiocyanate-derived precursor under electrolytic conditions. This approach avoids the use of harsh reagents and can be performed at ambient temperature, making it an attractive option for a more sustainable synthesis. rsc.org

The electrochemical properties of guanidinium salts themselves have also been investigated, particularly in the context of their use as electrolytes in batteries and other electrochemical devices. rsc.orgresearchgate.netresearchgate.net These studies provide insights into the redox behavior of the guanidinium group, which could be relevant for the design of electrochemical synthetic routes.

Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, several sustainable and efficient strategies can be considered.

Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.com This method can be particularly beneficial for the synthesis of heterocyclic compounds and could be applied to various steps in the synthesis of the target molecule. rsc.org

The use of green catalysts, such as organocatalysts or biodegradable catalysts, can also contribute to a more sustainable synthetic route. researchgate.net For example, guanidine hydrochloride itself has been used as an organocatalyst in microwave-mediated, solvent-free reactions. rsc.org Furthermore, the development of synthetic routes that minimize the use of hazardous solvents and reagents is a key aspect of green chemistry. researchgate.net The table below outlines some green chemistry approaches applicable to the synthesis.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits | Reference |

| Microwave-assisted synthesis | Acceleration of reaction steps | Reduced reaction times, higher yields | mdpi.com |

| Use of green catalysts | Catalysis of key transformations | Reduced toxicity, biodegradability | researchgate.net |

| Solvent-free reactions | Performing reactions without a solvent | Reduced waste, simplified work-up | mdpi.com |

| Photosynthesis-based production | Biosynthesis of guanidine | Use of renewable resources | rsc.org |

While the direct photosynthetic production of complex derivatives like this compound is not yet feasible, the biosynthesis of the core guanidine structure from renewable resources highlights the long-term potential of biotechnological approaches in chemical synthesis. rsc.org

Structure Activity Relationship Sar Studies of Azepane 1 Carboximidamide Hydrochloride Analogues

Influence of Azepane Ring Substitution Patterns on Biological Activity

The seven-membered azepane ring is a key structural motif that offers considerable conformational flexibility, which can significantly influence its interaction with biological targets. lifechemicals.com The introduction of substituents onto this ring is a critical strategy for modulating the biological activity of azepane-1-carboximidamide analogues. The position, size, and nature of these substituents can dictate the preferred conformation of the ring, thereby affecting binding affinity and efficacy. lifechemicals.com

Research into functionalized azepane derivatives highlights that their conformational diversity is often decisive for their bioactivity. lifechemicals.com Therefore, introducing specific substituents can bias the ring to a major, more active conformation, which is a key aspect of effective drug design. lifechemicals.com While the parent azepane scaffold is a common feature in several approved drugs, the development of new synthetic methods to create unique substitution patterns is an area of active investigation to explore new chemical space. lifechemicals.comnih.govnih.gov For example, strategies for producing polysubstituted azepanes are being developed to create analogues of existing drugs, aiming to improve their pharmacological profiles. nih.gov The goal is to fine-tune the molecule's three-dimensional shape to achieve optimal interaction with the target protein.

Impact of Carboximidamide Moiety Modifications on Target Engagement

The carboximidamide group, a type of guanidinium (B1211019) moiety, is a critical pharmacophore in azepane-1-carboximidamide hydrochloride. Its basicity and ability to form strong hydrogen bonds and ionic interactions are central to target engagement. Modifications to this moiety can profoundly alter the compound's pharmacological profile.

Key modifications and their predicted effects include:

N-Substitution: Introducing alkyl or aryl groups on the nitrogen atoms of the carboximidamide can modulate its basicity (pKa), steric profile, and hydrogen-bonding capacity. These changes directly impact the strength and geometry of the interaction with target residues, such as aspartate or glutamate (B1630785).

Cyclization: Incorporating the carboximidamide nitrogen atoms into a heterocyclic ring system (e.g., imidazole, triazole) can restrict conformational freedom. This can lead to a more favorable binding entropy and improved selectivity.

Bioisosteric Replacement: Replacing the carboximidamide group with other functionalities that mimic its charge and hydrogen bonding pattern, such as N-acylguanidines or other basic heterocycles, can improve pharmacokinetic properties while maintaining biological activity.

Systematic exploration of these modifications is essential to map the binding pocket and optimize interactions for enhanced potency and selectivity.

Role of Linker Regions and Spacers in Compound Potency and Selectivity

In more complex analogues of azepane-1-carboximidamide, linker regions or spacers may be introduced to connect the core scaffold to other pharmacophoric elements. The composition, length, and rigidity of these linkers are critical determinants of a compound's potency and selectivity. nih.gov

SAR studies on related compounds have shown that systematically varying the length of a linker, for instance by adding methylene (B1212753) units to an alkyl chain, can probe for additional binding sites within the receptor. nih.gov In many cases, increasing the length and bulk of a substituent is associated with increased receptor affinity and efficacy. nih.gov However, this trend often reaches an optimal point, after which further increases in chain length no longer improve activity. nih.gov This suggests the existence of a specific spatial limit within the binding pocket. The flexibility of the linker is also a key factor; rigid linkers can pre-organize the molecule in a bioactive conformation, potentially increasing affinity, while flexible linkers allow the molecule to adapt to the target's topology.

Stereochemical Effects on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral azepane analogues. nih.govresearchgate.net Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific recognition, leading to significant differences in activity between enantiomers or diastereomers. nih.gov

A compelling example is found in a study of a chiral bicyclic azepane analogue. The resolution of its enantiomers revealed a pronounced stereochemical preference for its biological target, the norepinephrine (B1679862) transporter (NET). The (R,R)-enantiomer was identified as a potent NET inhibitor, whereas its (S,S)-enantiomer was approximately 26-fold less active. nih.gov This highlights that only one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.gov

Furthermore, the stereochemistry of ring fusion in bicyclic systems also has a significant impact. Studies have shown a preference for cis-fused over trans-fused azepane compounds in terms of inhibitory activity against monoamine transporters. nih.gov These findings underscore the importance of controlling stereochemistry during synthesis to produce the more active isomer.

| Compound | Stereochemistry | Target | IC₅₀ (nM) |

|---|---|---|---|

| Analogue 1a | (R,R) | NET | 60 ± 7 |

| Analogue 1a | (R,R) | DAT | 230 ± 12 |

| Analogue 1a | (R,R) | SERT | 250 ± 32 |

| Analogue 1b | (S,S) | NET | 1600 ± 100 |

Data represents the mean ± standard deviation of two measurements, each performed in triplicate. NET: Norepinephrine Transporter; DAT: Dopamine Transporter; SERT: Serotonin Transporter.

Rational Design Principles Derived from SAR Data

The culmination of SAR studies provides a set of rational design principles that guide the development of new and improved therapeutic agents. nih.govlongdom.org By integrating data from modifications to the azepane ring, carboximidamide moiety, and stereochemical configurations, medicinal chemists can build predictive models for designing next-generation compounds. researchgate.netopenmedicinalchemistryjournal.com

Lead optimization is the process of refining a promising lead compound to enhance its drug-like properties, including efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.govresearchgate.net SAR data is fundamental to this iterative process. nih.gov

A practical application of SAR in lead optimization was demonstrated in the structural modification of an N-benzylated bicyclic azepane lead compound. nih.gov A series of halogenated analogues were synthesized to probe the effects of substituents on the benzyl (B1604629) group. nih.gov This study revealed that the position of the halogen had a dramatic effect on activity. While a para-chloro substituent significantly reduced NET inhibition, ortho- and particularly meta-chloro and meta-bromo substituents led to a strong increase in potency against NET, DAT, and SERT. nih.gov This systematic approach allows for the fine-tuning of electronic and steric properties to maximize target engagement. preprints.org

| Compound Analogue | Substituent | NET Inhibition (% @ 10µM) | DAT Inhibition (% @ 10µM) | SERT Inhibition (% @ 10µM) |

|---|---|---|---|---|

| Parent Compound | None (Benzyl) | High | Moderate | Moderate |

| Analogue 2a | p-chloro | Reduced | N/A | N/A |

| Analogue 2b | o-chloro | Increased | Increased | Increased |

| Analogue 2c | m-chloro | Strongly Increased | Strongly Increased | Strongly Increased |

| Analogue 2d | m-bromo | Strongly Increased | Strongly Increased | Strongly Increased |

Qualitative representation of data from preliminary SAR studies.

In the context of azepane-1-carboximidamide analogues, bioisosteric replacements could be applied to several parts of the molecule:

Carboximidamide Moiety: The highly basic guanidine-like group could be replaced with other acidic heterocycles known to be effective bioisosteres, such as a tetrazole or a 5-oxo-1,2,4-oxadiazole. nih.govdrughunter.com These replacements can maintain the necessary charge and hydrogen-bonding interactions while potentially improving oral bioavailability and metabolic stability.

Azepane Ring: While less common, the azepane ring itself could be replaced with other cyclic scaffolds, such as piperidine (B6355638) or oxepane, to assess the importance of ring size and the nitrogen heteroatom for activity. nih.gov

Amide/Linker Bioisosteres: If the core contains an amide bond, it could be replaced by a retro-amide or a trifluoroethylamine group to enhance metabolic stability against proteolysis. drughunter.com A direct methine for nitrogen substitution is another example of a bioisosteric replacement that can reduce the potential for certain heteroatom interactions. nih.gov

The strategic application of bioisosterism, guided by SAR data, allows for the exploration of novel chemical space and the generation of compounds with superior therapeutic potential. researchgate.net

Modulation of Isoform Selectivity (e.g., for Cholinesterases or Nitric Oxide Synthases)

The therapeutic potential of targeting enzymes like cholinesterases and nitric oxide synthases is often enhanced by the ability to selectively inhibit specific isoforms. This selectivity can lead to more targeted therapeutic effects and a reduction in off-target side effects. For analogues of this compound, which contains a key carboximidamide (amidine) functional group, understanding the structural modifications that govern isoform selectivity is a critical area of research. While direct structure-activity relationship (SAR) studies on this compound are not extensively available in public literature, the principles of isoform selectivity can be elucidated by examining related chemical structures.

Cholinesterase Isoform Selectivity

The two primary isoforms of cholinesterase are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While both hydrolyze acetylcholine, their substrate specificities and roles in the nervous system differ. Selective inhibition of BChE over AChE is a therapeutic strategy being explored for later stages of Alzheimer's disease, where BChE levels are more prominent.

Furthermore, studies on various benzamide (B126) and picolinamide (B142947) derivatives have shown that the position of side chains can significantly influence inhibitory activity and selectivity against AChE and BChE. For instance, certain picolinamide derivatives have demonstrated high selectivity for AChE over BChE. nih.gov The carboximidamide group in this compound is functionally related to the amide groups in these compounds, suggesting that modifications to the azepane ring or the carboximidamide group could similarly modulate cholinesterase isoform selectivity.

Interactive Table: Cholinesterase Inhibitory Activity of Selected Amide and Azepane-Containing Compounds.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |

|---|---|---|---|

| Picolinamide Derivative 7a nih.gov | 2.49 | >247 | >99.4 |

| Azaxanthone Derivative 13 nih.gov | - | - | >60 (for AChE) |

| Benzyl[3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl]carbamate (15) nih.gov | 36.05 | - | - |

Nitric Oxide Synthase Isoform Selectivity

The three main isoforms of nitric oxide synthase (NOS) are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Selective inhibition of nNOS is a therapeutic goal for various neurodegenerative diseases, while avoiding inhibition of eNOS is crucial due to its role in maintaining cardiovascular homeostasis. The carboximidamide functional group is a key feature in a number of selective nNOS inhibitors.

Studies on thiophene-2-carboximidamide (B1620697) analogues have provided significant insights into achieving nNOS selectivity. The selectivity of these compounds is largely attributed to interactions with a critical aspartate residue in the active site of nNOS, which is an asparagine in eNOS. This difference allows for enhanced electrostatic interactions with positively charged inhibitors in the nNOS active site. nih.gov

Further research on double-headed thiophene-2-carboximidamide inhibitors has shown that the nature and length of the linker between the two heads are crucial for both potency and selectivity. For example, specific linker lengths can optimize the fit within the nNOS active site, leading to outstanding selectivity over both eNOS and iNOS. acs.org The azepane ring in this compound can be considered a component that can be modified to explore these structure-activity relationships.

Interactive Table: Isoform Selectivity of Thiophene-2-carboximidamide and Related Analogues for Nitric Oxide Synthases.

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | eNOS/nNOS Selectivity | iNOS/nNOS Selectivity |

|---|---|---|---|---|---|

| Analogue 11 acs.org | 125 | 3,000 | 12,000 | 24 | 96 |

| Analogue 12 acs.org | 250 | 1,500 | 2,000 | 6 | 8 |

| Analogue 13 acs.org | 5 | 1,000 | 1,000 | 200 | 200 |

Pharmacological Activities and Biological Targets Preclinical Investigations

Enzyme Inhibition Profiles

The azepane and carboximidamide moieties are known to interact with various enzymes, suggesting that Azepane-1-carboximidamide hydrochloride could exhibit a range of inhibitory activities.

The carboximidamide group is a key structural feature in many inhibitors of nitric oxide synthase (NOS) isoforms. The overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) has been implicated in a variety of neurodegenerative conditions, making selective nNOS inhibitors a significant therapeutic goal.

Research into various carboximidamide-containing compounds has demonstrated their potential as nNOS inhibitors. The selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is a critical factor in the development of therapeutic agents, as non-selective inhibition can lead to undesirable side effects. For instance, studies on thiophene-2-carboximidamide (B1620697) derivatives have shown that it is possible to achieve high selectivity for nNOS. This selectivity is often attributed to specific interactions with amino acid residues in the active site of the nNOS enzyme that differ from those in eNOS and iNOS. While direct studies on this compound are not available, the presence of the carboximidamide functional group suggests a potential for interaction with NOS isoforms. The azepane ring would further influence the compound's size, shape, and conformational flexibility, which would, in turn, affect its binding affinity and selectivity profile.

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are used in the treatment of conditions such as Alzheimer's disease. Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors.

Numerous compounds containing cyclic amine structures similar to azepane, as well as guanidine-like moieties, have been investigated as cholinesterase inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While specific IC50 values for this compound are not documented in the available literature, data from related compounds can provide insight into potential activity. For example, various N-benzylpiperidine carboxamide derivatives have been synthesized and shown to possess potent acetylcholinesterase inhibitory activity.

Table 1: Examples of Cholinesterase Inhibition by Structurally Related Compound Classes This table presents data for compounds structurally related to this compound to illustrate the potential for cholinesterase inhibition and is not data for this compound itself.

| Compound Class | Target Enzyme | IC50 (µM) |

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | 0.03 - 5.94 |

| Carbamate derivatives | Butyrylcholinesterase (BChE) | 0.12 - 33 |

The selectivity of a compound for one type of cholinesterase over another is an important aspect of its pharmacological profile. The selectivity index is often calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE. A higher selectivity index indicates a greater preference for inhibiting AChE. The nature of the cyclic amine and the substituents on the carboxamide group can significantly influence this selectivity.

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The azepane scaffold is found in some natural and synthetic protein kinase inhibitors. For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase A (PKA) and protein kinase C (PKC).

Structure-activity relationship studies of novel azepane derivatives have demonstrated potent inhibition of protein kinase B-alpha (PKB-alpha), also known as Akt1, and PKA. While a plasma-unstable lead compound containing an ester moiety had an IC50 of 5 nM for PKB-alpha, a more stable analogue demonstrated an IC50 of 4 nM. These findings highlight the potential of the azepane scaffold in designing potent protein kinase inhibitors. The specific contribution of the carboximidamide group in this compound to protein kinase inhibition would require experimental validation.

Table 2: Protein Kinase Inhibition by Azepane Derivatives This table presents data for azepane derivatives and is intended to illustrate the potential for protein kinase inhibition by compounds containing this scaffold. This is not data for this compound.

| Compound | Target Enzyme | IC50 (nM) |

| (-)-Balanol-derived lead structure | PKB-alpha | 5 |

| Plasma-stable azepane derivative | PKB-alpha | 4 |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Antimicrobial Efficacy (In Vitro Models)

The guanidine (B92328) group is a well-known pharmacophore in a variety of antimicrobial agents due to its ability to interact with and disrupt microbial cell membranes. Consequently, compounds containing a carboximidamide group, which includes a guanidine moiety, are often investigated for their antimicrobial properties.

In vitro studies of various heterocyclic compounds containing guanidine or related functional groups have demonstrated efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC values for this compound are not available in the literature, studies on other azepine and guanidine-containing compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain synthesized azepine derivatives have displayed a broad spectrum of antibacterial activity with MIC values ranging from 39 to 78 µg/mL.

Table 3: Examples of Antimicrobial Activity of Structurally Related Compound Classes This table provides examples of the antimicrobial efficacy of compounds with structural similarities to this compound and is not data for the specific compound itself.

| Compound Class | Microorganism | MIC (µg/mL) |

| Synthetic Azepine Derivatives | Various Bacteria | 39 - 78 |

| Diazepane/Oxazepane Derivatives | Staphylococcus aureus | 20 |

| Diazepane/Oxazepane Derivatives | Staphylococcus epidermidis | 40 |

Antineoplastic Investigations (In Vitro Cell Lines)

No specific data from in vitro studies detailing the antiproliferative effects of this compound on cancer cell lines have been published.

Without primary research data, it is not possible to determine if this compound exhibits selective cytotoxic or cytostatic effects on specific types of cancer.

Other Preclinical Biological Activities of this compound and Related Structures

The scientific literature does not currently contain information on other preclinical biological activities specifically for this compound.

Cannabinoid Receptor Modulation

No preclinical studies were found that investigated the interaction of this compound with cannabinoid receptors (CB1 or CB2). Therefore, its potential to modulate the endocannabinoid system remains uncharacterized.

Monoamine Oxidase (MAO) Inhibition

There is no available scientific literature detailing the in vitro or in vivo effects of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) activity. Its inhibitory potential against these key enzymes has not been reported.

Antiviral Activities

No research has been published to date that examines the efficacy of this compound against any viral pathogens in preclinical models.

Mechanisms of Preclinical Biological Action

Elucidation of Inhibition Kinetics (e.g., Mixed-Type Inhibition)

As no enzyme inhibition studies have been reported for this compound, there is no information available regarding its inhibition kinetics.

Molecular and Cellular Pathway Modulation

There is a lack of research into the effects of this compound on any molecular or cellular pathways.

Molecular Interactions and Computational Studies

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the analysis of binding affinity and interaction patterns. researchgate.netrcsb.org For Azepane-1-carboximidamide, docking simulations are primarily focused on its role as an inhibitor of nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS). nih.govresearchgate.net

As a guanidine-containing compound, Azepane-1-carboximidamide mimics the substrate of NOS, L-arginine. ebi.ac.uk Docking studies of similar guanidine (B92328) and amidine-based inhibitors reveal a consistent binding mode within the NOS active site. nih.gov The positively charged carboximidamide (guanidinium) group is crucial for binding and is predicted to form a network of strong hydrogen bonds and salt bridges with a conserved glutamate (B1630785) residue (Glu592 in nNOS) and other backbone carbonyl groups at the base of the active site pocket. The azepane ring, being a flexible seven-membered aliphatic ring, explores a hydrophobic pocket, with its specific conformation influencing isoform selectivity. nih.gov The interactions are primarily driven by electrostatic forces with the key glutamate residue and supplemented by van der Waals forces within the hydrophobic sub-pocket.

| Predicted Interaction Type | Interacting Residue (Neuronal NOS) | Ligand Moiety Involved |

| Hydrogen Bond / Salt Bridge | Glutamate (conserved) | Carboximidamide group (-C(=NH2+)NH-) |

| Hydrogen Bond | Backbone Carbonyls | Carboximidamide group (-C(=NH2+)NH-) |

| Hydrophobic Interaction | Various nonpolar residues | Azepane ring |

This interactive table summarizes the key predicted binding interactions of Azepane-1-carboximidamide within the active site of nitric oxide synthase, as inferred from docking studies of analogous inhibitors.

Structural Insights from X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is an experimental technique that provides high-resolution, three-dimensional structural data of molecules, including protein-ligand complexes. nih.gov This data is invaluable for understanding the precise atomic interactions that underpin molecular recognition.

A search of the Protein Data Bank (PDB) and scientific literature did not yield a publicly available X-ray crystal structure of Azepane-1-carboximidamide hydrochloride in a complex with a protein target. However, the crystal structures of NOS isoforms bound to substrate analogs or other guanidine-based inhibitors offer a reliable template for understanding its potential binding mode. nih.govjcchems.com These structures reveal a deep active site pocket with the essential heme cofactor at its base. A conserved glutamate residue is positioned to interact with the guanidinium (B1211019) group of the substrate or inhibitor, confirming the predictions from molecular docking studies. nih.gov

Without a specific crystal structure for an Azepane-1-carboximidamide complex, a direct analysis of its binding interactions and hot spots is not possible. Hot spots are regions within a binding site that contribute disproportionately to the binding free energy. mdpi.com Based on structures of homologous inhibitors bound to NOS, the key hot spot for this class of compounds is unequivocally the interaction with the conserved glutamate residue. This electrostatic interaction is the primary anchor for ligand binding.

Ligand and protein conformations can change upon binding to achieve an optimal fit. mdpi.comresearchgate.net The azepane ring of Azepane-1-carboximidamide is inherently flexible. nih.gov It is expected that upon entering the binding pocket of NOS, the ring would adopt a low-energy conformation that maximizes favorable hydrophobic contacts and minimizes steric clashes. Similarly, proteins are not rigid structures, and the binding of an inhibitor can induce subtle conformational shifts in the side chains of active site residues to accommodate the ligand.

Quantum Chemical Calculations and Theoretical Modeling of Azepane-1-carboximidamide Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and properties of molecules that are not accessible through classical molecular mechanics. researchgate.netacs.orgnih.gov Such methods are used to study NOS inhibitors by calculating properties like the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors. researchgate.netmdpi.com

For Azepane-1-carboximidamide, DFT calculations would reveal the charge distribution across the molecule, highlighting the strong positive potential around the carboximidamide group, which is fundamental to its interaction with the negatively charged glutamate in the NOS active site. The HOMO-LUMO energy gap can be calculated to assess the molecule's chemical reactivity and kinetic stability. Theoretical modeling can also be used to study the conformational landscape of the azepane ring and the rotational barrier of the C-N bond connecting it to the carboximidamide group. nih.gov

| Quantum Chemical Parameter | Significance for Ligand-Target Interaction |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (negative) and electron-poor (positive) regions for electrostatic interactions. |

| HOMO (Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons; relevant for charge-transfer interactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons; relevant for charge-transfer interactions. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

This interactive table outlines key parameters derived from quantum chemical calculations and their importance in understanding the molecular properties and interaction potential of Azepane-1-carboximidamide.

In Silico Prediction Methods for Biological Activity and Drug-Like Properties

In silico tools are widely used in early-stage drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound, helping to identify candidates with a higher probability of success.

One of the most common filters is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight over 500 Da, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The properties of this compound are generally consistent with those of orally bioavailable drugs. Further ADMET predictions can estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

| Property / Rule | Predicted Value/Status | Significance |

| Molecular Weight | 179.68 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol-Water Partition Coefficient) | Approx. 0.5 - 1.0 (for base) | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 3 (for cation) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 (for cation) | Complies with Lipinski's Rule (≤ 10) |

| Lipinski's Rule of Five | Passes (0 violations) | Suggests good potential for oral bioavailability |

| Total Polar Surface Area (TPSA) | Approx. 51.4 Ų | Indicates good cell membrane permeability |

This interactive table presents the in silico predicted drug-like properties for Azepane-1-carboximidamide, evaluated against Lipinski's Rule of Five.

Future Directions and Research Perspectives

Exploration of Novel Azepane-1-carboximidamide Hydrochloride Analogues and Chemical Space

The exploration of novel analogues derived from the azepane-1-carboximidamide scaffold is a primary avenue for future research. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. The azepane ring and the guanidine (B92328) group both offer multiple points for chemical modification.

Key strategies for expanding the chemical space include:

Substitution on the Azepane Ring: Introducing various substituents at different positions on the six available carbon atoms of the azepane ring can significantly influence the molecule's conformation and bioactivity. This conformational diversity is often a decisive factor in the biological effects of azepane-containing compounds. lifechemicals.com

Modification of the Guanidine Group: The nitrogen atoms of the carboximidamide group can be substituted with a range of alkyl or aryl groups. These modifications can modulate the basicity (pKa) and lipophilicity of the guanidine moiety, which is crucial for its interaction with biological targets. nih.gov

Introduction of Chiral Centers: Creating stereoisomers by introducing chiral centers can lead to analogues with distinct pharmacological profiles, potentially improving target specificity and reducing off-target effects.

Detailed research into structure-activity relationships (SAR) will be essential to guide the design of these new analogues, aiming to develop compounds with enhanced therapeutic potential against a variety of diseases. nih.gov

| Modification Site | Type of Modification | Potential Impact | Example Functional Groups |

|---|---|---|---|

| Azepane Ring | Alkylation/Arylation | Altered lipophilicity and steric profile | Methyl, Phenyl, Halogenated Phenyls |

| Azepane Ring | Hydroxylation/Alkoxylation | Increased polarity, potential for new H-bonds | -OH, -OCH3 |

| Guanidine Group (Terminal Nitrogens) | N-Substitution | Modulated basicity (pKa) and target binding | Alkyl chains, Benzyl (B1604629) groups |

| Overall Structure | Introduction of Stereocenters | Enantiospecific interactions and improved selectivity | (R/S)-configurations at substituted carbons |

Development of Advanced Synthetic Methodologies for Scalable Production and Diversity

To support extensive preclinical and potential clinical studies, the development of efficient, scalable, and cost-effective synthetic routes for this compound and its derivatives is critical. Current synthetic strategies for azepane and guanidine moieties often involve multi-step processes that may not be suitable for large-scale production. nih.gov

Future research in synthetic methodology should focus on:

Catalytic Approaches: Exploring novel catalytic systems, such as those employing copper or palladium, could provide more efficient pathways to construct the azepane ring. researchgate.net For instance, Cu(I)-catalyzed tandem amination/cyclization reactions have shown promise for creating functionalized azepines. nih.gov

Ring-Expansion Strategies: Methods involving the expansion of more readily available five- or six-membered rings (e.g., piperidines) could offer stereoselective and regioselective routes to substituted azepanes. rsc.org

Diversity-Oriented Synthesis: Implementing diversity-oriented synthesis (DOS) platforms would enable the rapid generation of a wide array of analogues from a common intermediate, facilitating the exploration of chemical space and SAR studies.

Flow Chemistry: The adoption of continuous flow chemistry could improve reaction efficiency, safety, and scalability, allowing for better control over reaction parameters and easier purification compared to traditional batch processes.

Deeper Elucidation of Pharmacological Landscapes and Polypharmacology

The guanidine group is a well-established pharmacophore present in drugs with a wide array of biological activities, including antiviral, antibacterial, and anticancer effects. nih.govresearchgate.net Similarly, the azepane scaffold is found in over 20 FDA-approved drugs used to treat various diseases. nih.gov The combination of these two "privileged" structures in this compound suggests a high potential for polypharmacology—the ability of a single compound to interact with multiple biological targets.

Future investigations should aim to:

Identify and validate the primary molecular targets of this compound.

Explore its effects on a broad range of biological pathways and cellular processes to uncover secondary targets.

Utilize computational approaches like molecular docking to predict potential interactions with various receptors, enzymes, and ion channels. nih.gov

Understanding the polypharmacological profile is crucial, as it could reveal novel therapeutic applications or explain potential side effects. This knowledge is fundamental for guiding the development of more selective analogues or intentionally designing multi-target ligands for complex diseases. mdpi.com

Integration of High-Throughput Screening and Omics Data in Biological Characterization

High-throughput screening (HTS) is an essential tool in modern drug discovery for rapidly assessing the biological activity of large numbers of compounds against specific targets. ctppc.orgresearchgate.net Integrating HTS with "omics" technologies (genomics, proteomics, metabolomics) can provide a comprehensive understanding of the biological effects of this compound and its analogues.

Future research directions include:

HTS Campaigns: Screening libraries of novel azepane-1-carboximidamide analogues against diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, proteases) to identify promising "hits". ctppc.orgmdpi.com

High-Content Screening (HCS): Using automated cell imaging techniques to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes.

Omics Profiling: Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with the compound. This data can help elucidate the mechanism of action, identify biomarkers of response, and uncover unexpected biological activities.

The combination of these technologies will accelerate the characterization process, allowing for more informed decisions in lead optimization. nih.gov

Design and Development of Targeted Delivery Systems

While the intrinsic properties of this compound may be sufficient for some applications, targeted delivery systems could enhance its therapeutic efficacy and reduce systemic exposure. The positively charged guanidinium (B1211019) group, in particular, has been leveraged in the design of cell-penetrating peptides and other molecular transporters. nih.gov

Future research in this area could involve:

Guanidinium-Based Carriers: Designing polymeric or dendritic nanocarriers rich in guanidine groups that can encapsulate or conjugate with other therapeutic agents for targeted delivery. nih.govnih.gov

Prodrug Strategies: Modifying the Azepane-1-carboximidamide scaffold into a prodrug that is activated only at the desired site of action, for example, by specific enzymes overexpressed in tumor tissues.

Stimuli-Responsive Systems: Developing delivery systems, such as hydrogels or nanoparticles, that release their payload in response to specific physiological triggers like changes in pH or temperature at the target site. youtube.com

These advanced delivery strategies could unlock the full therapeutic potential of the azepane-guanidine scaffold by ensuring the drug reaches its target at an effective concentration. youtube.com

Investigation into Repurposing Potential of Azepane-1-carboximidamide Scaffolds

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy to accelerate the drug development timeline. nih.gov Given the broad spectrum of biological activities associated with both guanidine and azepane moieties, the Azepane-1-carboximidamide scaffold is an excellent candidate for repurposing. nih.govnih.gov

Systematic investigation into its repurposing potential should include:

In Silico Screening: Using computational models to screen the compound against databases of known drug targets for various diseases, including infectious diseases, cancer, and metabolic disorders.

Phenotypic Screening: Testing the compound in cell-based or organism-based models of different diseases to identify novel therapeutic effects without a preconceived hypothesis about the target.

Mechanism Deconvolution: For any promising activities identified, detailed mechanistic studies would be required to understand how the compound exerts its effect in the new disease context.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Azepane-1-carboximidamide hydrochloride, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of azepane derivatives with carboximidamide precursors under acidic conditions. Optimization strategies include:

- Catalyst Selection : Use of Lewis acids (e.g., HCl) to enhance reaction rates and yields .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with solvent polarity adjustments to improve purity .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .

Q. Which spectroscopic techniques are validated for quantifying this compound in complex matrices?

- Methodological Answer : UV-Vis spectrophotometry and HPLC are commonly used. Key validation steps include:

- Calibration Curves : Linear regression analysis (e.g., absorbance vs. concentration) with R² ≥ 0.995 .

- Specificity : Confirming no interference from excipients via wavelength scanning (e.g., 200–400 nm) .

- Recovery Studies : Spiking known concentrations into matrices (e.g., biological fluids) to assess accuracy (target: 95–105%) .

Q. How can researchers ensure sample integrity during preparation for physicochemical characterization?

- Methodological Answer :

- Storage Conditions : Use airtight containers with desiccants to prevent hygroscopic degradation .

- Buffer Compatibility : Verify pH stability (e.g., 4–6 for hydrochloride salts) using phosphate or acetate buffers .

- QC Protocols : Implement Westgard rules for instrumental precision and accuracy checks .

Advanced Research Questions

Q. How can contradictions in physicochemical data (e.g., solubility, pKa) from different studies be resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments using identical conditions (e.g., temperature, solvent systems) to isolate variables .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, addressing outliers via Grubbs’ test .

- Computational Modeling : Use DFT calculations to predict pKa or solubility trends, comparing results with empirical data .

Q. What computational approaches are suitable for modeling the hydrogen-bonding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level to analyze NH–Cl hydrogen bonds .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and solvation effects .

- Benchmarking : Compare computed NMR chemical shifts (e.g., ¹³C, ¹⁵N) with experimental data to validate models .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for Azepane-1-carboximidamide derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically modify functional groups (e.g., substituents on the azepane ring) and assess bioactivity .

- High-Throughput Screening (HTS) : Use microplate assays to evaluate derivatives against target enzymes/receptors .

- Data Integration : Combine SAR data with molecular docking results to identify critical binding motifs .

Data Presentation and Reproducibility

Q. What are best practices for presenting analytical data to ensure reproducibility?

- Methodological Answer :

- Raw Data Inclusion : Append large datasets (e.g., HPLC chromatograms) in supplementary materials, with processed data in main text .

- Error Reporting : Specify standard deviations (±SD) and confidence intervals (e.g., 95% CI) for triplicate measurements .

- Protocol Transparency : Document all deviations from literature methods (e.g., adjusted reaction times, alternative solvents) .

Q. How can researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Critical Parameter Analysis : Compare reaction parameters (e.g., temperature, catalyst loading) using factorial design experiments .

- Byproduct Identification : Use LC-MS to detect and quantify side products, refining purification steps accordingly .

- Collaborative Verification : Share samples with independent labs for cross-validation of yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.